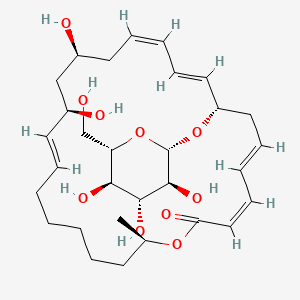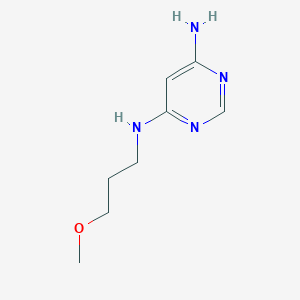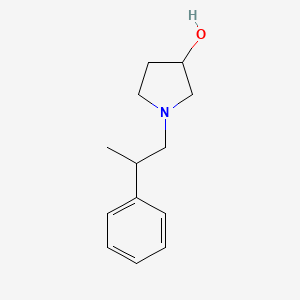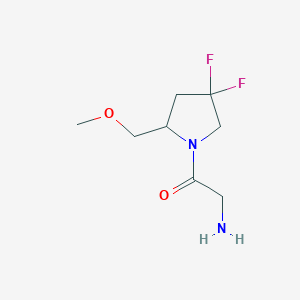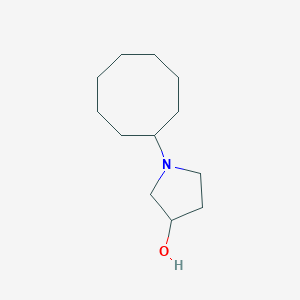
1-Cyclooctylpyrrolidin-3-ol
Übersicht
Beschreibung
“1-Cyclooctylpyrrolidin-3-ol” is a compound with the molecular formula C12H23NO. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .
Molecular Structure Analysis
The structure of “1-Cyclooctylpyrrolidin-3-ol” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are influenced by steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Wissenschaftliche Forschungsanwendungen
Applications in Cyclooxygenase Inhibition and Pain Management
1-Cyclooctylpyrrolidin-3-ol, while not directly mentioned, shares structural similarities with compounds studied for their cyclooxygenase (COX) inhibitory activities. For instance, research on COX-3, a variant of the COX-1 enzyme, highlights the enzyme's selective inhibition by certain analgesic and antipyretic drugs, potentially indicating areas where structurally similar compounds could be applied for pain and fever management (Chandrasekharan et al., 2002).
Synthetic Applications in Medicinal Chemistry
The compound's structural motif is relevant in medicinal chemistry, where similar structures are synthesized for therapeutic purposes. For instance, dispiropyrrolidines have been synthesized for their antidiabetic properties, showcasing the utility of pyrrolidine derivatives in drug development (Murugan et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), indicating the potential of 1-Cyclooctylpyrrolidin-3-ol or its analogs in managing diseases such as diabetes through enzyme inhibition (Xu et al., 2004).
Role in Anti-inflammatory Drug Development
Research into cyclooxygenase biology and disease further emphasizes the importance of pyrrolidine derivatives in developing anti-inflammatory drugs. The COX pathway's crucial role in inflammation and pain provides a framework for designing new therapeutic agents targeting these pathways (DuBois et al., 1998).
Catalytic Applications in Chemical Synthesis
The compound's framework is also significant in catalysis, where pyrrolidine and similar structures serve as catalysts or substrates in chemical reactions, such as cycloadditions, which are foundational in organic synthesis and drug development processes (Wang et al., 2015).
Zukünftige Richtungen
The future directions in the research of pyrrolidine compounds like “1-Cyclooctylpyrrolidin-3-ol” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently and manipulating the stereochemistry of the molecule .
Wirkmechanismus
Target of Action
Pyrrolidine compounds are a class of organic compounds that contain a five-membered nitrogen-containing ring . They are widely used by medicinal chemists to obtain compounds for the treatment of various diseases . The specific targets of these compounds can vary greatly depending on their structure and functional groups .
Mode of Action
The mode of action of pyrrolidine compounds can also vary widely. For example, some pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
The biochemical pathways affected by pyrrolidine compounds depend on their specific targets and mode of action. For example, some pyrrolidine compounds have been shown to affect the fatty acid-oxylipin metabolic cycle through a positive feedback loop .
Pharmacokinetics
The pharmacokinetics of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary greatly depending on their specific structure and functional groups .
Result of Action
The molecular and cellular effects of pyrrolidine compounds can include changes in cell signaling, gene expression, and metabolic pathways, among others . These effects can lead to various biological outcomes, such as the inhibition of cell growth or the induction of cell death .
Action Environment
The action, efficacy, and stability of pyrrolidine compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds . For example, some pyrrolidine compounds have been shown to act as self-stimulating community messengers in certain marine algae, helping these organisms thrive in the niche of intertidal zones .
Eigenschaften
IUPAC Name |
1-cyclooctylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-8-9-13(10-12)11-6-4-2-1-3-5-7-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXRXESVMZOFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



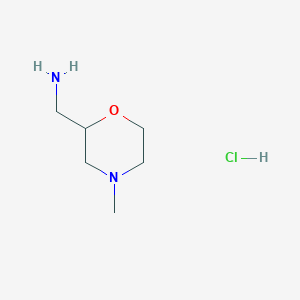

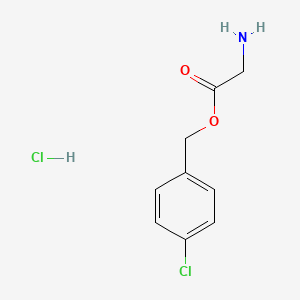

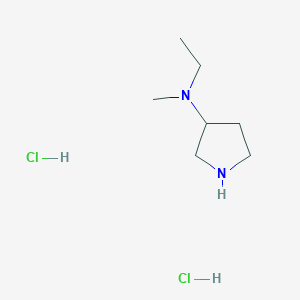

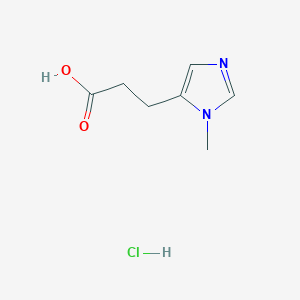

![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)

